4,6-Dichloroindoline

描述

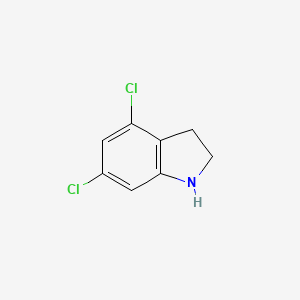

4,6-Dichloroindoline (CAS: 101495-18-5) is a halogenated indoline derivative with the molecular formula C₈H₅Cl₂N and a molecular weight of 186.04 g/mol . Its structure features a bicyclic indoline core with chlorine substituents at the 4- and 6-positions (Figure 1). For instance, halogenated indolines are frequently explored as kinase inhibitors or intermediates in heterocyclic synthesis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloroindoline typically involves the chlorination of indoline. One common method is the direct chlorination of indoline using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

化学反应分析

Types of Reactions: 4,6-Dichloroindoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated indoline derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Indole derivatives with various functional groups.

Reduction: Indoline or partially dechlorinated indoline derivatives.

Substitution: Indoline derivatives with substituted functional groups at the 4th and 6th positions.

科学研究应用

Medicinal Chemistry

4,6-Dichloroindoline derivatives have been extensively studied for their potential therapeutic effects. Notably, these compounds have demonstrated activity against various diseases due to their interaction with biological targets.

Case Studies in Medicinal Applications

- Anticonvulsant Activity : A series of hydantoin-substituted 4,6-dichloroindole-2-carboxylic acids were synthesized to evaluate their affinity for the glycine binding site of the NMDA receptor. These compounds exhibited significant anticonvulsant properties in vivo, indicating their potential as therapeutic agents for epilepsy and other neurological disorders .

- Treatment of Trypanosomiasis : The compound NEU-1053, a derivative of this compound, has been identified as effective against human African trypanosomiasis. Its mechanism involves inhibiting key enzymes necessary for the survival of the Trypanosoma parasites .

- Parkinson’s Disease : Research has indicated that halogenated indole compounds can be utilized in developing treatments for neurodegenerative diseases like Parkinson's. The structural characteristics of this compound enhance its pharmacological potential .

Biological Research

The unique properties of this compound make it a valuable tool in biological research.

Applications in Biological Studies

- Glycine Site Interaction : Studies have shown that this compound acts as an antagonist at the glycine site of the NMDA ion channel. This interaction is crucial for understanding synaptic transmission and neuropharmacology.

- Antimicrobial Properties : Investigations into the antimicrobial efficacy of this compound derivatives have revealed promising results against various bacterial strains, suggesting potential applications in developing new antibiotics.

Industrial Applications

In addition to its medicinal and biological uses, this compound finds applications in industrial chemistry.

Industrial Uses

- Synthesis of Dyes and Explosives : The compound is utilized in synthesizing various dyes and explosives due to its reactive chlorine atoms that facilitate nucleophilic substitution reactions.

- Reagent in Organic Synthesis : As a reagent, this compound serves as a precursor for synthesizing more complex organic molecules, making it an essential component in organic chemistry laboratories.

Data Table: Summary of Applications

作用机制

The mechanism of action of 4,6-Dichloroindoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms enhances its binding affinity and specificity towards these targets. For example, in medicinal chemistry, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways.

相似化合物的比较

Structural Analogues: Chlorinated Indolines and Isoindolines

The following table summarizes key structural and functional differences between 4,6-Dichloroindoline and related compounds:

Key Observations:

- Substituent Position Matters: The 4,6-dichloro substitution in this compound distinguishes it from mono-chlorinated analogues (e.g., 4-Chloroisoindoline HCl). This substitution pattern may enhance steric effects and electronic properties, influencing binding affinity in biological systems .

- Hydrochloride Salts : The hydrochloride form (CAS: 1210734-76-1) increases solubility, making it more suitable for aqueous-phase reactions or biological assays compared to the free base .

- Catalytic Potential: Like the (4,6)-connected CuW-EDDP framework in -Dichloroindoline’s dichloro structure could facilitate coordination with metal centers, suggesting utility in catalysis or materials science.

Dichloro-Substituted Heterocycles: Activity and Reactivity

- Biological Activity : In docking studies, dichloro-substituted compounds (e.g., compound4 in ) exhibited H-bond interactions similar to volasertib, a kinase inhibitor. This implies that this compound’s chlorine atoms may enhance target binding in kinase or bromodomain inhibition .

- Positional Isomerism : Compared to 5,6-dichloroindoline derivatives, the 4,6-substitution may alter metabolic stability or toxicity profiles. For example, 5,6-dichlorobenzimidazoles show distinct antiviral activities, highlighting the importance of substituent placement .

Comparison with Fluorinated and Brominated Analogues

- 4,6-Difluoroindoline (CAS: 199526-97-1): With fluorine substituents, this compound (C₈H₅F₂N, MW: 153.13) exhibits reduced molecular weight and altered electronegativity compared to this compound. Fluorine’s smaller size may improve membrane permeability in drug design .

生物活性

4,6-Dichloroindoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a fused indole structure with two chlorine substituents at the 4 and 6 positions. This unique arrangement contributes to its biological activity, particularly in interactions with various biological targets.

NMDA Receptor Modulation

One of the most notable activities of this compound derivatives is their interaction with the NMDA receptor. Research indicates that certain derivatives exhibit high affinity for the glycine binding site of the NMDA receptor, which is crucial for synaptic plasticity and memory function. For instance, hydantoin-substituted derivatives of 4,6-dichloroindole-2-carboxylic acids have shown nanomolar affinity for this site, suggesting potential use in treating neurodegenerative diseases .

Table 1: Affinity of 4,6-Dichloroindole Derivatives for NMDA Receptor

| Compound | Ki (µM) | Remarks |

|---|---|---|

| Hydantoin Derivative | 0.022 | High affinity for glycine binding site |

| Unsubstituted | >10 | No significant binding |

Antiproliferative Activity

Studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For example, one study reported a GI50 value of 20 µM in TC32 cells, indicating moderate activity . Further modifications to the indole structure have resulted in enhanced potency, with some derivatives achieving GI50 values as low as 0.9 µM.

Table 2: Antiproliferative Activity of this compound Derivatives

| Compound | GI50 (µM) | Cell Line | Notes |

|---|---|---|---|

| Compound 1 | 20 | TC32 | Initial discovery |

| Compound 2 | 0.9 | TC32 | Enhanced activity with phenyl substitution |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at various positions of the indole ring significantly influence biological activity. Electron-withdrawing groups at specific positions enhance inhibitory potency against cancer cell growth . For instance, substituents such as methoxy or dimethylamine have been shown to correlate positively with increased activity.

Table 3: Influence of Substituents on Biological Activity

| Substituent | Position | Activity Change |

|---|---|---|

| -Cl | R1 | Increased potency |

| -OCH3 | R4 | Moderate potency |

| -NH2 | R1 | Significant increase |

Case Studies and Clinical Relevance

Several case studies have highlighted the potential therapeutic applications of this compound derivatives. For example, compounds designed to target the NMDA receptor have been evaluated for their neuroprotective effects in models of Alzheimer's disease . These studies emphasize the importance of continued research into the clinical applications of these compounds.

常见问题

Basic Research Questions

Q. What spectroscopic and analytical methods are most reliable for characterizing 4,6-Dichloroindoline?

Methodological Answer:

- NMR Spectroscopy : Use 1H and 13C NMR to identify hydrogen and carbon environments, confirming substitution patterns. For example, chlorine atoms at positions 4 and 6 will deshield adjacent protons and carbons, producing distinct splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns characteristic of chlorine atoms.

- X-ray Crystallography : Provides definitive structural confirmation, resolving ambiguities in planar or non-planar indoline ring conformations .

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

- Buchwald-Hartwig Amination : Optimize palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) for C-N bond formation in indoline frameworks. Monitor temperature (80–120°C) and solvent (toluene/DMF) to improve yield .

- Chlorination Strategies : Use N-chlorosuccinimide (NCS) or SO₂Cl₂ for regioselective chlorination. Control stoichiometry (2.0–2.2 equivalents) to avoid over-chlorination .

Q. How can researchers ensure reproducibility in pharmacological assays involving this compound?

Methodological Answer:

- Standardized Protocols : Document exact concentrations (e.g., IC50 values in µM), solvent systems (DMSO concentration ≤0.1%), and cell lines/strains used.

- Positive/Negative Controls : Include reference compounds (e.g., kinase inhibitors for enzyme assays) and vehicle controls to validate assay conditions .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer:

- Meta-Analysis : Systematically compare studies for variables like assay type (cell-free vs. cell-based), pH, and temperature. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .

- Replicate Studies : Perform dose-response curves under standardized conditions to isolate confounding factors. Use statistical tools (e.g., ANOVA) to assess significance .

Q. What computational approaches are effective for predicting the reactivity of this compound in catalytic applications?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare with experimental results (e.g., regioselectivity in cross-coupling reactions) .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polar aprotic solvents for SNAr reactions) .

Q. How should researchers design experiments to explore the dual role of this compound as both an inhibitor and substrate in enzymatic systems?

Methodological Answer:

- Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Monitor time-dependent inactivation (e.g., kcat/KM ratios) .

- Isotopic Labeling : Incorporate 14C or 3H labels to track metabolic pathways and identify reactive intermediates .

Q. Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in toxicity studies?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/LC50 values. Report 95% confidence intervals .

- Survival Analysis : Use Kaplan-Meier curves for longitudinal in vivo studies, adjusting for covariates like body weight and dosing frequency .

Q. How can researchers address variability in spectroscopic data across different batches of synthesized this compound?

Methodological Answer:

- Quality Control (QC) Protocols : Implement HPLC purity checks (>98%) and track retention times. Use internal standards (e.g., deuterated analogs) for NMR calibration .

- Batch-to-Batch Comparison : Apply principal component analysis (PCA) to spectral datasets to identify outliers caused by impurities or isomerization .

Q. Ethical and Methodological Frameworks

Q. Which frameworks (e.g., FINER, PICO) are suitable for formulating research questions on this compound’s mechanism of action?

Methodological Answer:

- FINER Criteria : Ensure questions are Feasible (resource availability), Interesting (novelty in indoline chemistry), Novel (unexplored biological targets), Ethical (approved animal protocols), and Relevant (therapeutic potential) .

- PICO Framework : Define Population (e.g., enzyme systems), Intervention (concentration ranges), Comparison (control compounds), and Outcomes (e.g., binding affinity) .

Q. Literature Review and Synthesis

Q. How can scoping reviews be structured to map existing studies on this compound’s applications in medicinal chemistry?

Methodological Answer:

- Arksey & O’Malley Framework : Follow five stages: (1) Identify research questions, (2) Locate studies (databases: SciFinder, PubMed), (3) Select based on inclusion criteria (e.g., peer-reviewed, post-2000), (4) Chart data (e.g., synthesis yields, bioactivity), (5) Summarize gaps (e.g., lack of in vivo neurotoxicity data) .

属性

IUPAC Name |

4,6-dichloro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h3-4,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKGRTPNRAYWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。